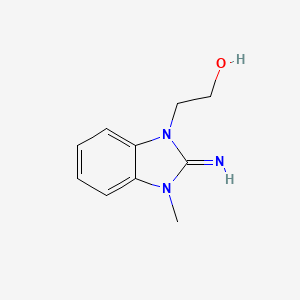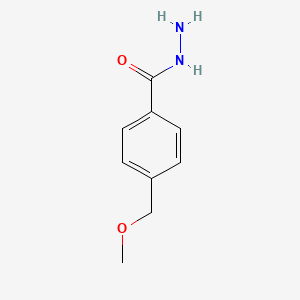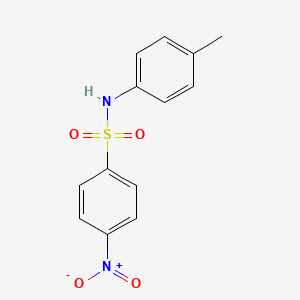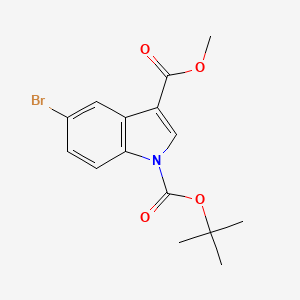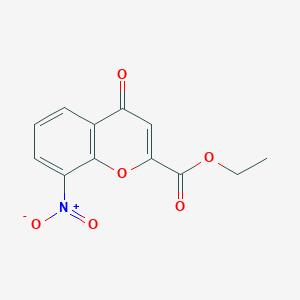
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
Descripción general
Descripción
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a chemical compound that belongs to the benzopyran family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate typically involves the reaction of 8-nitro-4-oxo-4H-benzopyran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Alkyl halides and aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl esters.
Aplicaciones Científicas De Investigación
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzopyran derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the production of dyes and pigments due to its stable chemical structure
Mecanismo De Acción
The mechanism of action of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating enzyme activity and influencing cellular signaling pathways. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar in structure but lacks the nitro and ethyl ester groups.
4-Hydroxy-2-quinolones: Share a similar benzopyran core but have different functional groups
Uniqueness
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is unique due to its combination of a nitro group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl 8-nitro-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-12(15)10-6-9(14)7-4-3-5-8(13(16)17)11(7)19-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECOLABOBGRIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435404 | |
| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-75-5 | |
| Record name | 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
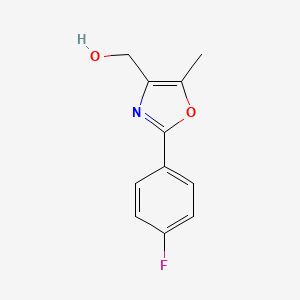


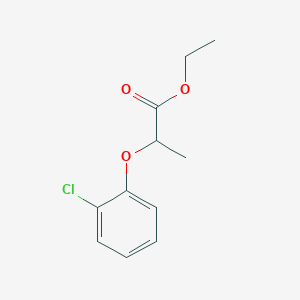

![2-Propenoic acid, 2,2'-[oxybis(methylene)]bis-, dimethyl ester](/img/structure/B3045549.png)

